![molecular formula C17H26N2O3 B3157631 Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate CAS No. 850834-14-9](/img/structure/B3157631.png)
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O3 . It has an average mass of 306.400 Da and a monoisotopic mass of 306.194336 Da .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate is defined by its molecular formula, C17H26N2O3 . The compound has an average mass of 306.400 Da and a monoisotopic mass of 306.194336 Da .Physical And Chemical Properties Analysis
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate has a molecular weight of 306.41 .Scientific Research Applications
Chemical Properties
“Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate” has the molecular formula C17H26N2O3 . It has a molecular weight of 306.41 .
Supplier Information
This compound is supplied by companies like Combi-Blocks, Inc and Sigma-Aldrich . It’s important to note that pricing and availability may vary .
Use in PROTAC Development
A similar compound, “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate”, is used as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . Although not the exact compound, this suggests potential use of “Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate” in similar applications.
Mechanism of Action
Target of Action
This compound is a complex organic molecule, and its specific interactions with biological targets may be diverse and multifaceted .
Mode of Action
It’s worth noting that piperazine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Piperazine derivatives have been known to interact with various biochemical pathways depending on their specific functional groups .
Pharmacokinetics
The compound’s molecular weight (30641 Da) suggests that it may have favorable absorption and distribution properties .
Result of Action
The compound’s structure suggests that it may have potential as a linker in protac (proteolysis targeting chimeras) development for targeted protein degradation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . For instance, the compound is recommended to be stored under refrigerated conditions , suggesting that it may be sensitive to temperature.
properties
IUPAC Name |
tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(21)19-10-9-18(15(12-19)13-20)11-14-7-5-4-6-8-14/h4-8,15,20H,9-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGNOJOGOONAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-benzyl-3-(hydroxymethyl)piperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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